4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a trioxa-azacyclododecane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Moiety: This step involves the sulfonation of toluene to form p-toluenesulfonyl chloride, which is then reacted with an amine to form the benzenesulfonamide.
Formation of the Trioxa-Azacyclododecane Ring: This step involves the cyclization of appropriate precursors to form the trioxa-azacyclododecane ring.
Coupling Reaction: The final step involves coupling the benzenesulfonamide moiety with the trioxa-azacyclododecane ring under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: This reaction can reduce the sulfonamide group to an amine.
Substitution: This reaction can involve the replacement of functional groups on the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating infections and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial effects observed in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
- 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 4-methyl-N-naphthalen-1-yl-benzenesulfonamide
Uniqueness
4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide is unique due to its trioxa-azacyclododecane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C21H34N2O6S |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododec-10-yl)pentan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H34N2O6S/c1-17(2)16-20(22-30(25,26)19-6-4-18(3)5-7-19)21(24)23-8-10-27-12-14-29-15-13-28-11-9-23/h4-7,17,20,22H,8-16H2,1-3H3 |
InChI Key |
WDMGFORRILPKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)N2CCOCCOCCOCC2 |
Origin of Product |
United States |
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